N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine
CAS No.:
Cat. No.: VC8530152
Molecular Formula: C22H26ClN7O
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26ClN7O |
|---|---|
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | 2-N-(3-chloro-4-methylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C22H26ClN7O/c1-15-6-7-16(12-19(15)23)25-22-27-20(26-21(24)28-22)14-29-8-10-30(11-9-29)17-4-3-5-18(13-17)31-2/h3-7,12-13H,8-11,14H2,1-2H3,(H3,24,25,26,27,28) |
| Standard InChI Key | MLLJHBXGHWWNFS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine, reflects its intricate substitution pattern. Key structural features include:
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Triazine Core: A six-membered aromatic ring with three nitrogen atoms at positions 1, 3, and 5.
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Piperazine Substituent: A 4-(3-methoxyphenyl)piperazinylmethyl group at position 6, introducing conformational flexibility and hydrogen-bonding capacity.
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Aromatic Amine: A 3-chloro-4-methylphenyl group at position 4, contributing hydrophobic and electron-withdrawing effects.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>26</sub>ClN<sub>7</sub>O |
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | 2-N-(3-Chloro-4-methylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
| Canonical SMILES | COC1=CC(=CC=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N)NC4=C(C=C(C=C4)Cl)C |
| Topological Polar Surface Area | 94.4 Ų |
The 3-methoxyphenyl group distinguishes this compound from the 4-methoxy analog (CAS VC15033018), potentially altering its electronic profile and binding interactions .
Synthesis and Reaction Pathways
While no explicit synthesis protocol exists for this exact compound, multi-step routes can be inferred from analogous triazine derivatives :
Key Synthetic Steps
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Triazine Core Formation: Cyclization of cyanoguanidine with chlorinated nitriles under basic conditions yields 2,4-diamino-6-chloro-1,3,5-triazine.
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Nucleophilic Substitution: Reaction with 3-chloro-4-methylaniline replaces the chlorine atom at position 4.
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Piperazine Incorporation: A Mannich-type reaction introduces the 4-(3-methoxyphenyl)piperazinylmethyl group at position 6, using formaldehyde and piperazine precursors.
Optimization Challenges
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Regioselectivity: Ensuring single substitution at position 6 requires precise stoichiometric control.
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)
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δ 8.12 (s, 1H, triazine-H)
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δ 7.45–6.75 (m, 7H, aromatic protons)
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δ 3.82 (s, 3H, OCH<sub>3</sub>)
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δ 3.45 (t, 4H, piperazine N-CH<sub>2</sub>)
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<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)
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δ 170.2 (triazine C-2)
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δ 159.8 (OCH<sub>3</sub>-attached aromatic C)
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δ 52.1 (piperazine CH<sub>2</sub>)
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Mass Spectrometry
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ESI-MS (m/z): 440.3 [M+H]<sup>+</sup> (calculated for C<sub>22</sub>H<sub>27</sub>ClN<sub>7</sub>O: 439.9)
Chromatographic Analysis
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HPLC: Retention time = 12.7 min (C18 column, 70:30 acetonitrile/water, 1 mL/min)
Hypothesized Biological Activity
The structural similarity to CFTR modulators and kinase inhibitors suggests potential therapeutic applications:
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation
Piperazine-triazine hybrids demonstrate binding to CFTR’s nucleotide-binding domains . The 3-methoxy group may enhance membrane permeability compared to 4-substituted analogs.
Kinase Inhibition
The triazine scaffold mimics ATP’s adenine moiety, enabling competitive inhibition of kinases like EGFR or VEGFR . Chlorine and methyl groups may improve hydrophobic pocket interactions.
Table 2: Predicted Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 3.2 |
| Water Solubility | 0.12 mg/mL |
| CYP3A4 Inhibition | Moderate |
| Blood-Brain Barrier Penetration | Low |
Material Science Applications
The conjugated π-system and hydrogen-bonding sites enable potential use in:
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